molecular formula C19H17NO4 B13155647 (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid

Cat. No.: B13155647
M. Wt: 323.3 g/mol
InChI Key: WRQYKLDRGCKUOB-LBPRGKRZSA-N
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Description

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is a chiral compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid typically involves the following steps:

    Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.

    Alkylation: The phthalimide is then alkylated using an alkyl halide in the presence of a base to introduce the ethyl group.

    Coupling with phenylpropanoic acid: The alkylated phthalimide is coupled with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phthalimide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phthalimides.

Scientific Research Applications

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: Investigated for its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with proteins, leading to inhibition or modulation of their activity. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Another phthalimide derivative known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.

Uniqueness

(S)-2-(4-(2-(1,3-Dioxoisoindolin-2-YL)ethyl)phenyl)propanoic acid is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other phthalimide derivatives.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

(2S)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]phenyl]propanoic acid

InChI

InChI=1S/C19H17NO4/c1-12(19(23)24)14-8-6-13(7-9-14)10-11-20-17(21)15-4-2-3-5-16(15)18(20)22/h2-9,12H,10-11H2,1H3,(H,23,24)/t12-/m0/s1

InChI Key

WRQYKLDRGCKUOB-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O

Origin of Product

United States

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